ALK Inhibitor Cellular Potency: N-(3-Pyridinylmethyl) Urea-Containing Analog Achieves IC50 of ~10 nM in ALK-Positive Tumor Cells
Derivatives incorporating the pyridin-3-ylmethyl motif demonstrate potent ALK inhibitory activity that is directly attributable to this structural element. The 2,4-diarylaminopyrimidine derivative bearing an N-(3-pyridinylmethyl)urea moiety (compound 5m) inhibited proliferation of ALK-positive H3122 and Karpas-299 cells with IC50 values of approximately 10 nM, comparable to the positive control LDK378 (ceritinib) . Molecular docking simulations confirmed that the N-(3-pyridinylmethyl)urea moiety forms critical hydrogen bonding interactions within the ALK ATP-binding pocket . Critically, compound 5m also demonstrated broader anti-proliferative activity against additional human tumor cell lines than other ALK inhibitors in the same class .
| Evidence Dimension | Anti-proliferative activity in ALK-positive tumor cells |
|---|---|
| Target Compound Data | Derivative 5m (containing pyridin-3-ylmethyl motif): IC50 ≈ 10 nM (H3122 and Karpas-299 cells) |
| Comparator Or Baseline | Positive control LDK378 (ceritinib): IC50 ≈ 10 nM |
| Quantified Difference | Potency comparable to approved ALK inhibitor; broader tumor cell line activity spectrum |
| Conditions | Cell viability assay using ALK-positive H3122 NSCLC cells and Karpas-299 ALCL cells |
Why This Matters
Demonstrates that the pyridin-3-ylmethyl motif can deliver clinically competitive ALK inhibitory potency while potentially expanding the anti-tumor spectrum beyond standard ALK inhibitors.
